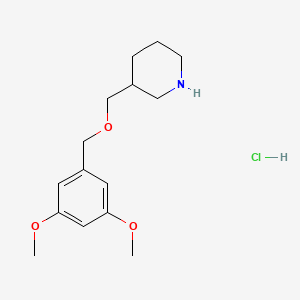
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3M4TMBN, is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and scientific research. This compound is of particular interest due to its ability to form strong covalent bonds with a variety of other organic molecules, making it an ideal building block for the synthesis of complex organic molecules. In addition, 3M4TMBN has been found to possess unique biochemical and physiological properties that make it a valuable tool for research in the fields of pharmacology, biochemistry, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds related to 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and characterized using spectroscopy and X-ray diffraction. These studies provide insights into their crystal structures and vibrational properties, important for understanding their potential applications (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Analysis : DFT calculations are used to analyze the molecular structures of these compounds, comparing them with X-ray diffraction results. This approach helps in understanding their conformational and electronic properties, which are crucial for various applications (Huang et al., 2021).
Chemical Reactivity and Applications
Palladium-Catalyzed Borylation : Research on the borylation of aryl bromides to create similar compounds through palladium catalysis has been explored. This method is significant in the synthesis of these compounds, indicating potential for diverse chemical applications (Takagi & Yamakawa, 2013).
Fluorescence Probes for Hydrogen Peroxide Detection : These compounds have been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide. This application demonstrates their utility in developing sensitive chemical sensors (Lampard et al., 2018).
Potential Therapeutic Applications
Hydrogen Peroxide Vapor Detection : The derivatives of these compounds have shown potential in detecting hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. This indicates their importance in safety and security applications (Fu et al., 2016).
Cytoprotection Against Oxidative Stress : Some analogs have shown promise in sequestering iron and protecting cells under oxidative stress. This hints at their potential use in therapeutic applications related to oxidative damage (Wang & Franz, 2018).
Other Applications
Polymer Synthesis and Material Science : These compounds have been used in the synthesis of conjugated polymers, demonstrating their potential application in new materials for technology, such as liquid crystal displays and other electronic applications (Das, Tang, & Sanyal, 2011).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of these compounds provides a convenient and efficient method for their preparation, which is beneficial for various industrial and research applications (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQXEPAUAWWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718430 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848953-05-9 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)

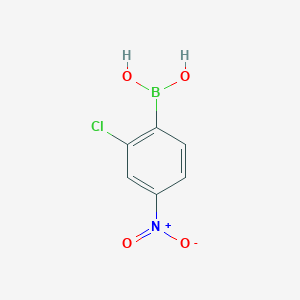
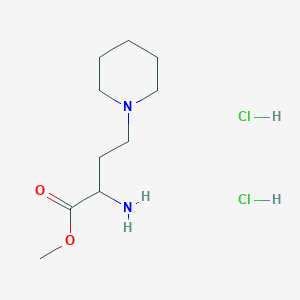
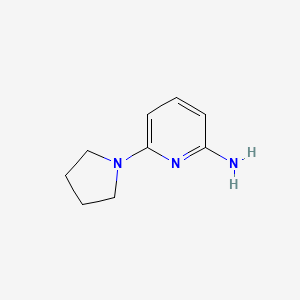
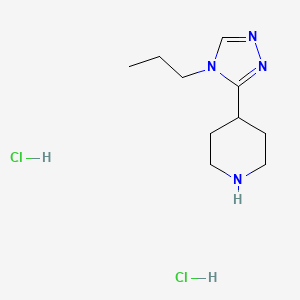
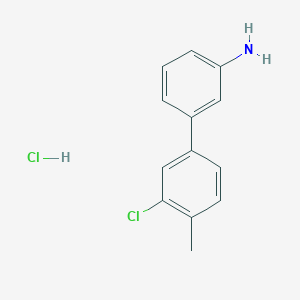

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
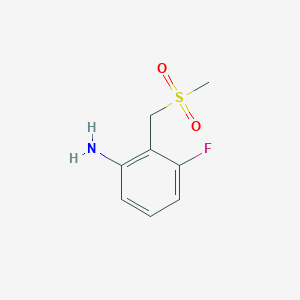


![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
